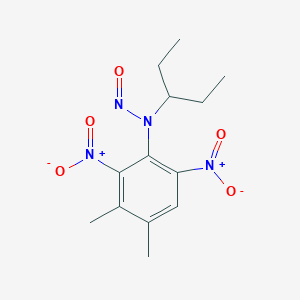

N-Nitrosopendimethalin

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-dimethyl-2,6-dinitrophenyl)-N-pentan-3-ylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O5/c1-5-10(6-2)15(14-18)13-11(16(19)20)7-8(3)9(4)12(13)17(21)22/h7,10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHBNYMMGYGFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N(C1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-])N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301022078 | |

| Record name | Nitroso-pendimethalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68897-50-7 | |

| Record name | Nitroso-pendimethalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-nitroso-(1-ethylpropyl)-2,6-dinitro-3,4-xylidene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Nitrosopendimethalin formation from pendimethalin

An In-Depth Technical Guide to the Formation, Analysis, and Control of N-Nitrosopendimethalin

Pendimethalin, a widely utilized dinitroaniline herbicide, is a cornerstone of modern agricultural practices for the selective control of grasses and broadleaf weeds. However, the synthesis of pendimethalin can inadvertently lead to the formation of this compound, a nitrosamine impurity of significant toxicological concern. This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug and chemical development on the core aspects of this compound, from its chemical genesis to its analytical determination and strategies for its control. Our narrative is grounded in the principles of scientific integrity, offering field-proven insights and methodologies to empower the scientific community in addressing this critical impurity.

The Genesis of this compound: A Chemical Perspective

The formation of this compound is intrinsically linked to the manufacturing process of pendimethalin itself. Pendimethalin, or N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine, is synthesized through the nitration of N-(1-ethylpropyl)-3,4-xylidine.[1] It is during this nitration step that the conditions become ripe for the formation of N-nitrosamine impurities.

The Nitrosation Reaction: Mechanism and Influencing Factors

This compound is formed through the nitrosation of the secondary amine group in the pendimethalin molecule or its precursors. This reaction is a classic example of electrophilic substitution on a nitrogen atom. The key reactants are a secondary amine and a nitrosating agent.

-

The Substrate: The secondary amine group (-NH) in the pendimethalin structure is the nucleophilic site for the nitrosation reaction.

-

The Nitrosating Agent: The most common nitrosating agent is the nitrosonium ion (NO+), which can be generated from various precursors, most notably nitrous acid (HNO₂). Nitrous acid is typically formed in situ from a nitrite salt (e.g., sodium nitrite) under acidic conditions.[2] Other potential nitrosating agents include nitrogen oxides such as dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄).[3]

The general mechanism for the formation of N-nitrosamines from a secondary amine and nitrous acid can be summarized as follows:

-

Formation of the Nitrosating Agent: In an acidic medium, the nitrite ion (NO₂⁻) is protonated to form nitrous acid (HNO₂). Further protonation and loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine in pendimethalin attacks the nitrosonium ion.

-

Deprotonation: A subsequent deprotonation step yields the stable N-nitrosamine.

Figure 1: General mechanism of this compound formation.

Several factors significantly influence the rate and extent of this compound formation:

-

Presence of Nitrite/Nitrosating Agents: The availability of nitrosating agents is the primary prerequisite for nitrosamine formation. The conventional manufacturing of pendimethalin can result in crude products containing over 10% by weight of this compound.[4][5]

-

pH: The nitrosation of secondary amines is highly pH-dependent. The reaction rate is typically maximal in weakly acidic conditions (pH 3-6). At very low pH, the amine is protonated, reducing its nucleophilicity, while at high pH, the concentration of the active nitrosating species (NO⁺) is diminished.

-

Temperature: Like most chemical reactions, the rate of nitrosation generally increases with temperature. However, the stability of the nitrosating agent also plays a role.

-

Presence of Catalysts and Inhibitors: Certain species can catalyze or inhibit the nitrosation reaction. For example, some anions can act as catalysts. Conversely, compounds that can scavenge nitrous acid or the nitrosonium ion, such as ascorbic acid or urea, can inhibit nitrosamine formation.

Toxicological Significance and Regulatory Landscape

The presence of N-nitrosamines, including this compound, in consumer products is a significant health concern due to their classification as probable human carcinogens.[6][7]

Carcinogenicity of N-Nitrosamines

N-nitrosamines are genotoxic carcinogens, meaning they can damage DNA and lead to mutations that may result in cancer. The carcinogenicity of many N-nitrosamines has been demonstrated in various animal species, with the liver being a primary target organ.[8] While specific toxicological data for this compound is limited, its structural similarity to other carcinogenic N-nitrosamines warrants a cautious approach. The U.S. Environmental Protection Agency (EPA) has acknowledged this compound as a carcinogenic nitrosamine impurity in pendimethalin.[5]

Regulatory Limits

Regulatory agencies worldwide have set stringent limits for N-nitrosamine impurities in various products, including pesticides and pharmaceuticals.

| Regulatory Body | Impurity | Matrix | Limit | Reference |

| U.S. EPA | This compound | Technical Pendimethalin | Not to exceed 60 ppm | [5][9] |

| European Union | N-nitrosamines | Dinitroaniline Herbicides (TGAI) | 1 mg/kg (1 ppm) | [4] |

It is important to note that these limits are subject to revision as more toxicological data becomes available and analytical methodologies improve. The U.S. EPA has established tolerances for residues of pendimethalin and its metabolite, 4-[(1-ethylpropyl)amino]-2-methyl-3,5-dinitrobenzyl alcohol, in various agricultural commodities, but a specific tolerance for this compound as a residue in food is not explicitly defined in 40 CFR 180.361.[10] The European Union also sets Maximum Residue Levels (MRLs) for pendimethalin in food and feed products.[11]

Analytical Methodologies for this compound

The accurate and sensitive quantification of this compound is crucial for ensuring product quality and regulatory compliance. The low permissible limits necessitate the use of highly selective and sensitive analytical techniques.

Laboratory Synthesis of this compound Standard

The availability of a pure analytical standard is a prerequisite for the development and validation of any quantitative method. While this compound can be commercially sourced, an in-house synthesis may be necessary. A general procedure for the synthesis of N-nitrosamines from secondary amines can be adapted for this compound.[12][13]

Protocol: Laboratory Synthesis of this compound

Disclaimer: This procedure involves the handling of a potentially carcinogenic substance and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

-

Dissolution: Dissolve a known amount of pendimethalin in a suitable organic solvent (e.g., dichloromethane) and place it in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

-

Acidification: Slowly add an aqueous solution of a weak acid (e.g., acetic acid) to the stirred pendimethalin solution.

-

Nitrosation: Prepare an aqueous solution of sodium nitrite (NaNO₂). Add the sodium nitrite solution dropwise to the cooled and stirred reaction mixture. The reaction is typically rapid.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or a rapid chromatographic technique.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute aqueous solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterization: Confirm the identity and purity of the synthesized this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Chromatographic and Spectrometric Analysis

Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most powerful techniques for the trace-level analysis of N-nitrosamines.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of volatile and semi-volatile nitrosamines.

-

Sample Preparation: A "dilute and shoot" approach may be feasible for samples with high concentrations of this compound.[14] For trace analysis, a solid-phase extraction (SPE) clean-up step is often necessary to remove matrix interferences.[4]

-

GC Separation: A capillary column with a mid-polar stationary phase is typically used for the separation of nitrosamines.

-

MS Detection: Mass spectrometry, particularly in tandem (MS/MS) mode, provides the high selectivity and sensitivity required. Multiple Reaction Monitoring (MRM) is the preferred acquisition mode for quantification.

Protocol: GC-MS/MS Analysis of this compound

-

Sample Preparation:

-

Accurately weigh a sample of the pendimethalin technical material or formulation.

-

Dissolve the sample in a suitable organic solvent (e.g., dichloromethane or a mixture of solvents).

-

If necessary, perform a solid-phase extraction (SPE) clean-up using a silica-based or polymeric sorbent.

-

Fortify the final extract with an appropriate internal standard.

-

-

GC-MS/MS Conditions:

-

GC System: Agilent 8890 GC or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Inlet: Splitless mode.

-

Oven Program: A temperature gradient program optimized for the separation of this compound from matrix components.

-

MS System: Agilent 7010B GC/MS/MS or equivalent.

-

Ionization Mode: Electron Ionization (EI) or Positive Chemical Ionization (PCI).[4]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound need to be determined by infusing a standard solution.

-

3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly suitable for the analysis of less volatile and thermally labile nitrosamines.

-

Sample Preparation: Similar to GC-MS, sample preparation typically involves dissolution followed by an optional SPE clean-up.

-

LC Separation: Reversed-phase chromatography using a C18 column is commonly employed.

-

MS Detection: Tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is the detection method of choice.

Protocol: LC-MS/MS Analysis of this compound

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in a suitable solvent mixture (e.g., methanol/water).

-

Perform a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction or SPE for complex matrices.

-

Filter the final extract through a 0.22 µm syringe filter.

-

-

LC-MS/MS Conditions:

-

LC System: Waters ACQUITY UPLC I-Class or equivalent.

-

Column: Acquity UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) or equivalent.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.

-

MS System: Waters Xevo TQ-S or equivalent.

-

Ionization Mode: ESI positive mode.

-

Acquisition Mode: MRM, with optimized transitions for this compound.

-

Figure 2: A generalized analytical workflow for the determination of this compound.

Strategies for Control and Mitigation

Given the toxicological concerns, it is imperative to control the levels of this compound in pendimethalin products. Strategies can be implemented during and after the manufacturing process.

In-Process Control

-

Control of Nitrosating Agents: Minimizing the presence of residual nitrites or nitrogen oxides in the reaction mixture is a primary control strategy. This can be achieved by optimizing the nitration reaction conditions and using high-purity starting materials.

-

Use of Scavengers: The addition of nitrosating agent scavengers, such as urea or sulfamic acid, during the manufacturing process can effectively inhibit the formation of N-nitrosamines.[1]

Post-Synthesis Remediation: Denitrosation

For crude pendimethalin containing high levels of this compound, post-synthesis remediation is necessary.

-

Thermal Denitrosation: this compound is thermally labile and can be decomposed by heating. The decomposition temperature of this compound is significantly lower than that of pendimethalin, allowing for selective thermal degradation.[5]

-

Chemical Denitrosation: Treatment with certain chemical reagents can cleave the N-NO bond. Acidic conditions, for example, using hydrochloric acid, can promote denitrosation.[7][15] The use of reducing agents can also be effective.

Protocol: Thermal Denitrosation of Crude Pendimethalin

-

Heating: Heat the crude pendimethalin containing this compound to a temperature above its decomposition point (e.g., 120-180 °C) but below the decomposition temperature of pendimethalin.[5]

-

Inert Atmosphere: Conduct the heating under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions.

-

Removal of Volatiles: The decomposition of this compound often produces volatile byproducts. A gentle stream of an inert gas can help to remove these from the reaction mixture, driving the equilibrium towards denitrosation.

-

Monitoring: Monitor the reduction of this compound concentration using a suitable analytical method (e.g., HPLC or GC).

-

Cooling: Once the desired level of impurity is reached, cool the purified pendimethalin.

Conclusion and Future Perspectives

The formation of this compound is an inherent risk in the manufacturing of pendimethalin. A thorough understanding of its formation mechanism, coupled with robust analytical methodologies and effective control strategies, is essential for ensuring the safety and quality of this widely used herbicide. Continued research is needed to develop more comprehensive toxicological data for this compound to refine risk assessments. Furthermore, the development and validation of standardized, high-throughput analytical methods will be crucial for routine quality control in the agrochemical industry. The principles and methodologies outlined in this guide provide a solid foundation for researchers and professionals to navigate the challenges associated with this compound and to contribute to the production of safer chemical products.

References

- Karasali, H., & Balayiannis, G. (2017). GC/CI-MS/MS method for the identification and quantification of N-nitrosoethylmethylallyl-amine in plant protection products. CEST2017.

-

Beyond Pesticides. (n.d.). Pendimethalin ChemicalWatch Factsheet. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1984). Pesticide Fact Sheet: Pendimethalin. Retrieved from [Link]

- Jian, Y., et al. (2012). Safe, efficient and selective synthesis of dinitro herbicides via a continuous-flow microreactor:one-step dinitration with nitric acid as agent. Green Chemistry.

- CN102701989B. (2012). Method for removing nitrosamine from dinitroaniline herbicides.

- Papadopoulou-Mourkidou, E., et al. (2023). N-Nitrosamine Impurities in Ethalfluralin: Determination of an Overlooked Deleterious Source in Pesticides. MDPI.

- U.S. Environmental Protection Agency. (2015). Pendimethalin; Pesticide Tolerances. Federal Register.

- BenchChem. (2025).

- CN101070287A. (2007).

- DE2837529C2. (1980). Process for the purification of nitrosamine-containing dinitroanilines.

- Pimpimon, T., et al. (2020). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals.

-

U.S. Environmental Protection Agency. (n.d.). N-Nitrosodimethylamine. Retrieved from [Link]

- Singh, S., et al. (2015). Dissipation kinetics and residues analysis of pendimethalin in soil and maize under field conditions.

- ResearchGate. (n.d.). Dinitroanilines and the respective N-nitrosamine impurities.

- Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for N-Nitrosodimethylamine (NDMA).

- Hartman, W. W., & Roll, L. J. (n.d.). n-nitrosomethylaniline. Organic Syntheses Procedure.

- Electronic Code of Federal Regulations. (n.d.). 40 CFR 180.361 -- Pendimethalin; tolerances for residues.

- Lutz, W. H. (n.d.). Toxicology of N-Nitroso Compounds.

- Restek. (n.d.). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS.

- Remucal, C. K. (2014). The role of indirect photochemical degradation in the environmental fate of pesticides: a review. RSC Publishing.

- Shimadzu. (2022). No.93 Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX.

- Paul, A., et al. (2025). An improved GC-MS-SIM analytical method for determination of pendimethalin residue in commercial crops (leaf and soils)

- International Journal of Novel Research and Development. (2023). Control strategy of Nitrosamine impurities in Pharmaceutical Drugs.

- U.S. Environmental Protection Agency. (2024). Pendimethalin.

- Chaudhary, P., et al. (2016). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry (RSC Publishing).

- O'Brien, E., et al. (2024). Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. Cardiff University.

- Diab, S. A., et al. (2023).

- PubChem. (n.d.). Nitroso-pendimethalin.

- Agilent. (n.d.). Residual Pesticides Analysis of Botanical Ingredients Using Gas Chromatography Triple Quadrupole Mass Spectrometry.

- European Commission. (2017). sante/11813/2017.

- European Commission. (n.d.). Maximum Residue Levels.

- Jiang, H., et al. (2019).

- Wang, Y., et al. (2021).

- European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021.

- Waters Corporation. (n.d.).

- Diab, S. A., et al. (2024). Investigation of the Formaldehyde-Catalyzed NNitrosation of Dialkyl Amines: An Automated Experimental and Kinetic Modelling Study Using Dibutylamine. PubMed.

- ResearchGate. (n.d.).

- National Toxicology Program. (n.d.). Report on Carcinogens, Fifteenth Edition - N-Nitrosamines: 15 Listings.

- Mérieux NutriSciences. (2024). 2022 EU Report on Pesticide Residues in Food.

- Mérieux NutriSciences. (2023). The 2021 European Union report on pesticide residues in food.

- European Commission. (n.d.).

Sources

- 1. CN102701989B - Method for removing nitrosamine from dinitroaniline herbicides - Google Patents [patents.google.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. An improved GC-MS-SIM analytical method for determination of pendimethalin residue in commercial crops (leaf and soils) and its validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides - Google Patents [patents.google.com]

- 5. beyondpesticides.org [beyondpesticides.org]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. eCFR :: 40 CFR 180.361 -- Pendimethalin; tolerances for residues. [ecfr.gov]

- 11. Maximum Residue Levels - Food Safety - European Commission [food.ec.europa.eu]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 14. Federal Register :: Pendimethalin; Pesticide Tolerances [federalregister.gov]

- 15. CN101070287A - Process for removing N-nitroso-pendimethalin from pendimethialin - Google Patents [patents.google.com]

Synthesis and characterization of N-Nitrosopendimethalin

An In-Depth Technical Guide to the Synthesis and Characterization of N-Nitrosopendimethalin For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction and Significance

Overview of Pendimethalin and its Herbicidal Action

Pendimethalin is a selective herbicide belonging to the dinitroaniline class, widely used in agriculture to control a variety of annual grasses and certain broadleaf weeds. Its mode of action involves the inhibition of cell division and cell elongation in the root and shoot meristems of susceptible plants. This disruption of early developmental processes prevents the emergence and growth of weeds, making it an effective pre-emergent herbicide.

The Emergence of N-Nitrosoamines as Contaminants of Concern

N-nitrosamines are a class of chemical compounds with the general structure R2N-N=O, where R is typically an alkyl group.[1] A significant number of these compounds have been identified as potent carcinogens in various animal studies, leading to their classification as probable or possible human carcinogens.[1][2][3] Their presence as impurities in pharmaceutical products has become a major regulatory and safety concern, prompting recalls of several drugs.[4][5] This heightened scrutiny has extended to other chemical products, including pesticides, where N-nitrosamines can form as unintended byproducts during manufacturing or through environmental degradation.[6][7]

This compound: A Critical Impurity in Pendimethalin Synthesis

The synthesis of dinitroaniline herbicides like pendimethalin often involves nitration steps. During this process, if secondary amine precursors are present along with a nitrosating agent, N-nitrosamines can be formed as by-products.[6] this compound is the N-nitroso derivative of the secondary amine present in pendimethalin.[8] Its formation is a known issue in the conventional manufacturing of pendimethalin, with crude products sometimes containing significant levels of this impurity.[9] Given the carcinogenic potential of N-nitrosamines, the presence of this compound in commercial pendimethalin formulations is strictly controlled and must be reduced to very low levels, often less than one part per million (ppm).[9]

Regulatory Landscape and the Importance of Accurate Characterization

Regulatory bodies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of nitrosamine impurities in pharmaceutical products.[2][5] These principles are increasingly being applied to agrochemicals. The ability to accurately synthesize, isolate, and characterize this compound is therefore of paramount importance. High-purity this compound is essential as a reference standard for the development and validation of analytical methods to detect and quantify this impurity in technical grade pendimethalin and its formulated products.[8][10] This ensures that products reaching the market are safe and comply with regulatory limits.

Part 2: Synthesis of this compound

The synthesis of this compound is typically not the primary goal of industrial processes; rather, its formation is an undesirable side reaction. However, for research and regulatory purposes, a targeted synthesis is necessary to produce a reference standard. The following sections outline a laboratory-scale approach to this synthesis.

Theoretical Basis: The Chemistry of N-Nitrosation

N-nitrosamines are generally formed by the reaction of a secondary amine with a nitrosating agent, most commonly nitrous acid (HNO₂).[1] Nitrous acid is often generated in situ from a nitrite salt (e.g., sodium nitrite) under acidic conditions. The reaction mechanism involves the protonation of nitrous acid to form the nitrosonium ion (NO+), which is a potent electrophile. The lone pair of electrons on the nitrogen atom of the secondary amine then attacks the nitrosonium ion, leading to the formation of the N-nitrosamine after deprotonation.

Precursor Materials and Reagent Selection

-

Pendimethalin: The starting material for this synthesis is pendimethalin itself, which contains a secondary amine moiety. It is crucial to use pendimethalin of known purity to avoid side reactions with other impurities.

-

Nitrosating Agent: Sodium nitrite (NaNO₂) is a common and effective nitrosating agent.

-

Acid: A suitable acid, such as hydrochloric acid (HCl) or acetic acid, is required to generate nitrous acid in situ.

-

Solvent: A solvent that can dissolve pendimethalin and is inert to the reaction conditions, such as dichloromethane or 1,2-dichloroethane, should be used.[11]

Laboratory-Scale Synthesis Protocol

Safety Warning: this compound is a suspected carcinogen. All synthesis and handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[10]

-

Dissolution: Dissolve a known quantity of pendimethalin in a suitable solvent (e.g., 1,2-dichloroethane) in a round-bottom flask equipped with a magnetic stirrer.[11]

-

Acidification: Cool the solution in an ice bath and slowly add an aqueous solution of the chosen acid (e.g., hydrochloric acid) while stirring.

-

Nitrosation: Prepare an aqueous solution of sodium nitrite. Add this solution dropwise to the cooled, acidified pendimethalin solution. The reaction is typically exothermic, so maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

-

Quenching: Once the reaction is complete, any excess nitrous acid must be quenched. This can be achieved by adding a quenching agent such as ammonium sulfamate or urea, which reacts with nitrous acid to produce nitrogen gas.

Purification and Isolation of this compound

-

Extraction and Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Chromatographic Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to isolate the pure this compound.

Overall Synthesis and Characterization Workflow

Caption: Overall workflow for the synthesis and characterization of this compound.

Part 3: Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of chromatographic and spectroscopic techniques is employed.

Physical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₄O₅ | [12][13] |

| Molecular Weight | 310.31 g/mol | [12] |

| CAS Number | 68897-50-7 | [10][12] |

| IUPAC Name | N-(3,4-dimethyl-2,6-dinitrophenyl)-N-pentan-3-ylnitrous amide | [12] |

Chromatographic Analysis

Chromatographic methods are fundamental for assessing the purity of this compound and are the basis for more advanced hyphenated techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for purity assessment. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water. The wavelength for detection is usually set around 230-240 nm.

-

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile nitrosamines.[14] A capillary column with a non-polar or medium-polarity stationary phase is commonly employed.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a chromatographic separation technique, is the cornerstone for the sensitive and selective detection and identification of nitrosamines.[15]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique for the trace-level quantification of nitrosamines in complex matrices.[14] It offers high sensitivity and selectivity. The analysis is typically performed in positive ion mode using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode to ensure unambiguous identification and quantification.

-

High-Resolution Mass Spectrometry (HRMS): LC-HRMS provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule, further enhancing the confidence in its identification.[16]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful tool for the analysis of this compound. Electron ionization (EI) is often used, and the resulting mass spectrum provides a characteristic fragmentation pattern that can be used for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of the synthesized compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl and methyl groups on the aromatic ring and the pentyl group. The chemical shifts and coupling patterns provide detailed information about the connectivity of the protons in the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Part 4: Data Interpretation and Validation

LC-MS/MS Analytical Workflow for Quantification

Caption: A typical LC-MS/MS workflow for the quantification of this compound.

Quantitative Analysis and Method Validation

For quantitative analysis, a calibration curve is constructed using a certified reference standard of this compound. The method should be validated according to established guidelines to ensure its accuracy, precision, linearity, and sensitivity (limit of detection and limit of quantification). The use of a stable isotope-labeled internal standard, such as this compound-d4, is recommended to compensate for matrix effects and variations in instrument response.[17]

Stability of this compound

N-nitrosamines can be sensitive to light and temperature. Therefore, it is important to store the synthesized compound and its solutions in amber vials, protected from light, and at a low temperature to prevent degradation. Stability studies should be conducted to determine the shelf life of the reference standard under specified storage conditions.

Part 5: Conclusion and Future Perspectives

The synthesis and characterization of this compound are critical for ensuring the safety and regulatory compliance of pendimethalin-based herbicides. The methodologies outlined in this guide provide a framework for the preparation of a high-purity reference standard and its subsequent analysis. The use of advanced analytical techniques, particularly LC-MS/MS and HRMS, is essential for the reliable detection and quantification of this impurity at trace levels.[15][16] As regulatory scrutiny of N-nitrosamine impurities continues to evolve, the development of even more sensitive and robust analytical methods will remain a key area of research.

Part 6: References

-

eJournals @ Oklahoma State University Library. (n.d.). Formation of Carcinogenic Nitrosamines in Soil Treated With Pesticides, and in Sewage Amended with Nitrogen Compounds. Retrieved from

-

The Royal Society of Chemistry. (2012). Safe, efficient and selective synthesis of dinitro herbicides via a continuous-flow microreactor:one-step dinitration with nitric acid as agent. Retrieved from

-

MDPI. (2023, May 22). N-Nitrosamine Impurities in Ethalfluralin: Determination of an Overlooked Deleterious Source in Pesticides. Retrieved from

-

PubMed. (1977). N-nitrosamine formation in soil from the herbicide glyphosate. Retrieved from

-

National Institutes of Health. (n.d.). Nitroso-pendimethalin. PubChem. Retrieved from

-

(n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Retrieved from

-

Google Patents. (n.d.). Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides. Retrieved from

-

Veeprho. (n.d.). N-Nitroso-Pendimethalin. Retrieved from

-

AntTeknik.com. (n.d.). What is nitrosamine? What is nitrosamine found in? What is NDMA? Nitrosamine analysis. Retrieved from

-

Aquigen Bio Sciences. (n.d.). N-Nitroso Pendimethalin. Retrieved from

-

ACS Publications. (2021, January 21). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. Retrieved from

-

Google Patents. (n.d.). Process for removing N-nitroso-pendimethalin from pendimethialin. Retrieved from

-

Patsnap. (n.d.). A method for removing N-nitroso compounds from pendimethalin. Eureka. Retrieved from

-

PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from

-

LGC Standards. (n.d.). Pendimethalin-N-Nitroso. Retrieved from

-

United States Biological. (n.d.). This compound-d4 CAS. Retrieved from

-

FDA. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. Retrieved from

-

(2021, June 10). A Brief Review on Nitrosamine Impurity in Pharmaceuticals. Retrieved from

-

(2018, November 12). NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. Retrieved from

-

Sigma-Aldrich. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. Retrieved from

-

European Medicines Agency (EMA). (n.d.). Nitrosamine impurities. Retrieved from

-

European Union. (n.d.). Nitrosamine impurities in specific medicines. EMA. Retrieved from

-

FDA. (n.d.). Control of Nitrosamine Impurities in Human Drugs. Retrieved from

-

Ellutia. (n.d.). Nitrosamines in Pharma. Retrieved from

Sources

- 1. What is nitrosamine? What is nitrosamine found in? What is NDMA? Nitrosamine analysis | AntTeknik.com [antteknik.com]

- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 3. Nitrosamine impurities in specific medicines | European Medicines Agency (EMA) [ema.europa.eu]

- 4. jpsbr.org [jpsbr.org]

- 5. fda.gov [fda.gov]

- 6. mdpi.com [mdpi.com]

- 7. N-nitrosamine formation in soil from the herbicide glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. veeprho.com [veeprho.com]

- 9. US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides - Google Patents [patents.google.com]

- 10. N-Nitroso Pendimethalin | CAS No: 68897-50-7 [aquigenbio.com]

- 11. CN101070287A - Process for removing N-nitroso-pendimethalin from pendimethialin - Google Patents [patents.google.com]

- 12. Nitroso-pendimethalin | C13H18N4O5 | CID 50260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Pendimethalin-N-Nitroso | LGC Standards [lgcstandards.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fda.gov [fda.gov]

- 17. usbio.net [usbio.net]

Physicochemical properties of N-Nitrosopendimethalin

An In-Depth Technical Guide to the Physicochemical Properties of N-Nitrosopendimethalin

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound (CAS No: 68897-50-7), a significant N-nitroso derivative of the dinitroaniline herbicide, Pendimethalin. Designed for researchers, analytical scientists, and drug development professionals, this document synthesizes key data with practical, field-proven insights into the methodologies used for their determination. We will delve into the causality behind experimental choices, ensuring a robust understanding of how these properties are measured and their implications for the compound's behavior, stability, and analytical characterization.

Introduction to this compound

This compound, with the IUPAC name N-(1-Ethylpropyl)-3,4-dimethyl-2,6-dinitro-N-nitroso-benzenamine, is primarily known as an impurity formed during the synthesis of Pendimethalin.[1][2] Due to the classification of many N-nitroso compounds as potential carcinogens, regulatory bodies have set stringent limits on their presence in various products.[3][4] For instance, the allowable concentration of this compound in Pendimethalin is tightly controlled, necessitating accurate analytical methods for its quantification and strategies for its removal.[5][6] A thorough understanding of its physicochemical properties is therefore not merely academic; it is a critical requirement for ensuring product safety, assessing environmental fate, and developing robust analytical controls.

This guide is structured to provide both foundational knowledge and practical application. We begin by presenting the core physicochemical parameters in a consolidated format, followed by detailed explorations of the experimental protocols used to determine these values. Finally, we examine the stability and degradation profile of the molecule, a crucial aspect for its handling, storage, and environmental impact assessment.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a molecule dictate its behavior in various matrices, from biological systems to environmental compartments. For this compound, these properties influence its solubility, partitioning behavior, volatility, and stability.

Chemical Structure and Identification

The molecular structure of this compound forms the basis of its chemical properties and reactivity.

Caption: Workflow for Log P Determination via OECD 107.

Step-by-Step Protocol (OECD 107):

-

Preparation: A stock solution of this compound is prepared in a suitable solvent. Separately, n-octanol is saturated with water, and water is saturated with n-octanol to ensure thermodynamic equilibrium. [7]2. Equilibration: Accurately measured volumes of the pre-saturated n-octanol and water are combined in a vessel with a known amount of the test substance. The vessel is then agitated in a mechanical shaker at a constant temperature (typically 20-25°C) until equilibrium is reached. [8]3. Phase Separation: To ensure a clean and complete separation of the two liquid phases, the mixture is centrifuged. [7]This step is critical to prevent micro-emulsions from affecting the concentration measurement in the aqueous phase, a common source of error for compounds with high Log P values. [9]4. Analysis: The concentration of this compound in both the n-octanol and the aqueous phase is determined using a suitable and validated analytical method, such as High-Performance Liquid Chromatography with a UV detector (HPLC-UV). [8]5. Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The Log P is the base-10 logarithm of this value. A mass balance is performed to ensure the total amount of substance recovered from both phases matches the amount initially added. [8]

Analytical Quantification as an Impurity

As this compound is an impurity in Pendimethalin, a robust analytical method is required for its detection and quantification at low levels.

Causality of Experimental Choice: High-Performance Liquid Chromatography (HPLC) is the method of choice. The dinitroaniline class of compounds, including Pendimethalin and its derivatives, contains strong chromophores (the nitro groups), making them highly suitable for detection by a UV-Vis detector. [10][11][12]Reversed-phase HPLC provides excellent separation of the more polar this compound from the parent Pendimethalin. This technique is widely documented for the analysis of these compounds in various matrices. [5][6][13]

Caption: HPLC Workflow for this compound Analysis.

Step-by-Step Protocol (HPLC-UV):

-

Standard and Sample Preparation: A calibration curve is prepared using certified reference standards of this compound at several concentrations. The Pendimethalin technical material or formulation is accurately weighed and dissolved in a suitable organic solvent, such as acetonitrile. [11]2. Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is used for separation. [13] * Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically employed. For example, a mobile phase of acetonitrile/water (70:30 v/v) can be effective. [13] * Flow Rate: A standard flow rate of 1.0 mL/min is used. [13] * Detector: A UV detector is set to a wavelength where this compound has strong absorbance, such as 240 nm. [12]3. Analysis: The prepared sample is injected into the HPLC system. The components are separated based on their polarity, with the more polar this compound typically eluting before the parent Pendimethalin.

-

-

Quantification: The peak corresponding to this compound is identified by comparing its retention time to that of the certified standard. The concentration is calculated from the peak area using the calibration curve.

Stability and Degradation Profile

Understanding the stability of this compound is crucial for predicting its persistence, identifying conditions that may lead to its formation or degradation, and ensuring safe handling.

Thermal Decomposition

This compound exhibits significantly lower thermal stability than its parent compound. It has a decomposition temperature of approximately 120°C, whereas Pendimethalin is stable up to around 200°C. [14]This differential in thermal stability is a key principle used in its removal from technical-grade Pendimethalin. The decomposition is understood to proceed via homolytic cleavage of the relatively weak N-NO bond. [15]Heating the mixture allows for the selective thermolysis of the N-nitroso impurity without significant degradation of the desired herbicide product. [14]

Photodegradation

Like other dinitroaniline herbicides, this compound is susceptible to photodegradation. [10][16]Exposure to UV radiation, particularly from sunlight, can lead to the breakdown of the molecule. The photolysis of N-nitrosamines in solution is a known degradation pathway, often involving the homolysis of the N-N bond. [3]This property is a key factor in the environmental dissipation of the compound from soil surfaces. [17]

Chemical and Microbial Degradation

-

Hydrolysis: The compound may undergo hydrolysis, with the rate being dependent on the pH of the surrounding medium. [10]* Denitrosation: In acidic conditions, N-nitrosamines can undergo protolytic denitrosation, a reaction that cleaves the nitroso group to regenerate the parent secondary amine. [3]This reaction can be accelerated by certain nucleophiles. A patented process for removing this compound utilizes concentrated hydrochloric acid and FeCl₂ at elevated temperatures, suggesting a chemical degradation pathway. [5][6]* Microbial Degradation: While specific pathways for this compound are not extensively detailed, the parent compound, pendimethalin, is known to be degraded by soil microorganisms. [18]A primary degradation step for dinitroanilines is the reduction of one of the nitro groups on the aromatic ring. [18][19]It is plausible that this compound would be susceptible to similar microbial actions in the environment.

Caption: Major Degradation Pathways for this compound.

Conclusion

The physicochemical properties of this compound define its identity, behavior, and impact. Its high lipophilicity (Log P 4.26), low water solubility, and specific thermal instability are key characteristics that guide its analytical determination, risk assessment, and control strategies in the production of Pendimethalin. The methodologies outlined in this guide, from the OECD 107 shake-flask method to reversed-phase HPLC, represent the gold standards in the field, providing the reliable data necessary for rigorous scientific inquiry and regulatory compliance. A comprehensive understanding of these properties and their underlying measurement principles is indispensable for any scientist or professional working with this compound.

References

-

OECD (1995) , Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.

-

AIChE (2013) , (769e) Thermal Decomposition of Nitrosamines in Amine Scrubbing, 2013 AIChE Annual Meeting Proceedings.

-

Biotecnologie BT , Determination of the Partition Coefficient n-octanol/water.

-

ECETOC , APPENDIX B: MEASUREMENT OF PARTITIONING (KOW).

-

Analytice (2021) , Partition coefficient: Shake bottle method according to OECD 107.

-

OECD iLibrary , Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.

-

Google Patents , US11285430B2 - Nitrosamine decomposition.

-

Eawag-BBD (2005) , N-Nitrosodimethylamine Degradation Pathway.

-

PubMed Central (PMC) - NIH , Pendimethalin Nitroreductase Is Responsible for the Initial Pendimethalin Degradation Step in Bacillus subtilis Y3.

-

DTIC (1976) , Vapor Pressure of N-Nitrosodimethylamine.

-

CORESTA , Dinitroanilines.

-

Royal Society of Chemistry (2012) , Safe, efficient and selective synthesis of dinitro herbicides via a continuous-flow microreactor:one-step dinitration with nitric acid as agent.

-

Google Patents , CN101070287A - Process for removing N-nitroso-pendimethalin from pendimethialin.

-

HPC Standards , N-Nitroso-pendimethalin | 1X25MG | C13H18N4O5 | 691109 | 68897-50-7.

-

ResearchGate , Proposed degradation pathways of pendimethalin by the reported strains.

-

PubMed Central (PMC) - NIH , An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants.

-

Frontiers (2021) , Dinitroaniline Herbicide Resistance and Mechanisms in Weeds.

-

Google Patents , CN100491335C - Method for removing N-nitroso pendimethalin from pendimethalin.

-

PubMed Central (PMC) - NIH (2022) , Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms.

-

Google Patents , US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.

-

ResearchGate (2011) , Quantification of pendimethalin in soil and garlic samples by microwave-assisted solvent extraction and HPLC method.

-

Wikipedia , Dinitroaniline.

-

Max Planck Institute for Chemistry , Henry's Law Constants.

-

NIST Standard Reference Data , A critical review of Henry's law constants for chemicals of environmental interest.

-

Sarhad Journal of Agriculture (2011) , DETERMINATION OF PENDIMETHALIN HERBICIDE IN WATER AND VEGETABLE SAMPLES BY MICROWAVE-ASSISTED.

-

Veeprho , N-Nitroso-Pendimethalin | CAS 68897-50-7.

-

PubChem - NIH , Nitroso-pendimethalin.

Sources

- 1. scilit.com [scilit.com]

- 2. veeprho.com [veeprho.com]

- 3. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101070287A - Process for removing N-nitroso-pendimethalin from pendimethialin - Google Patents [patents.google.com]

- 6. CN100491335C - Method for removing N-nitroso pendimethalin from pendimethalin - Google Patents [patents.google.com]

- 7. biotecnologiebt.it [biotecnologiebt.it]

- 8. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 9. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 10. coresta.org [coresta.org]

- 11. researchgate.net [researchgate.net]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. rsc.org [rsc.org]

- 14. US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides - Google Patents [patents.google.com]

- 15. US11285430B2 - Nitrosamine decomposition - Google Patents [patents.google.com]

- 16. scilit.com [scilit.com]

- 17. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]

- 18. Pendimethalin Nitroreductase Is Responsible for the Initial Pendimethalin Degradation Step in Bacillus subtilis Y3 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Toxicological Profile and Assessment of N-Nitrosopendimethalin

Introduction

N-Nitrosopendimethalin is a nitrosamine impurity that can be present in products containing pendimethalin, a widely used dinitroaniline herbicide. The presence of N-nitroso compounds in various consumer products, including pharmaceuticals and agricultural chemicals, is a significant concern for regulatory bodies and public health due to their classification as probable human carcinogens.[1][2][3] This guide provides a comprehensive toxicological profile of this compound, synthesizes field-proven insights for its assessment, and offers detailed experimental protocols for its detection and characterization. Given the limited direct toxicological data on this compound, this profile leverages a read-across approach from the broader class of N-nitrosamines, a scientifically established method for risk assessment of data-poor compounds.

Physicochemical Characteristics

Understanding the physical and chemical properties of this compound is fundamental to predicting its environmental fate, bioavailability, and designing appropriate analytical methodologies.

| Property | Value | Reference |

| Chemical Name | N-(1-Ethylpropyl)-3,4-dimethyl-2,6-dinitro-N-nitrosobenzenamine | [4][5] |

| CAS Number | 68897-50-7 | [4][6] |

| Molecular Formula | C13H18N4O5 | [4][6] |

| Molecular Weight | 310.31 g/mol | [4] |

| Appearance | Yellow Crystalline Solid | [6] |

| Melting Point | 66-68 °C | [6] |

| Boiling Point | 504 °C (Initial) | [6] |

| Solubility | Insoluble in water; Slightly soluble in Chloroform, DMSO, Methanol | [6] |

| Log P (n-octanol/water) | 4.26 | [6] |

| Density | 1.3 g/cm³ at 20 °C | [6] |

The high Log P value suggests that this compound is lipophilic, indicating a potential for bioaccumulation in fatty tissues and significant absorption through biological membranes. Its insolubility in water has implications for its environmental mobility and the choice of solvents in analytical preparations.[6]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

While specific ADME studies on this compound are not publicly available, the toxicokinetic profile can be inferred from well-characterized nitrosamines such as N-Nitrosodimethylamine (NDMA) and N-Nitrosodiphenylamine.[7][8][9]

-

Absorption: Following oral exposure, which is a likely route for the general population through food or water contamination, nitrosamines are typically rapidly and extensively absorbed from the gastrointestinal tract.[7][9] Dermal absorption is also a potential route of exposure for agricultural workers handling pendimethalin products.

-

Distribution: Due to its lipophilicity, this compound is expected to be widely distributed throughout the body and may accumulate in adipose tissue.

-

Metabolism: The critical step in the toxicity of nitrosamines is their metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.[9] The metabolism of N-nitrosamines generally proceeds via two main pathways: α-hydroxylation and denitrosation.[9] The α-hydroxylation pathway is considered the primary route for activation, leading to the formation of unstable intermediates that ultimately generate highly reactive alkylating agents (carbocations).[10] These agents can then form adducts with cellular macromolecules, including DNA.

-

Excretion: Metabolites of nitrosamines are primarily excreted in the urine.[7][9] A smaller portion may be eliminated in feces or as exhaled gases.

Mechanism of Toxicity

The primary mechanism of toxicity for N-nitrosamines is their ability to cause genetic damage after metabolic activation.[1]

-

Metabolic Activation: As depicted in the diagram above, CYP enzymes, particularly CYP2E1 for smaller nitrosamines, hydroxylate the carbon atom alpha to the N-nitroso group.[9]

-

Formation of Alkylating Agents: This hydroxylation creates an unstable intermediate that spontaneously decomposes to yield an alkyl-diazonium ion.

-

DNA Adduct Formation: This highly electrophilic cation readily reacts with nucleophilic sites on DNA bases, forming DNA adducts (e.g., O6-alkylguanine and N7-alkylguanine).

-

Mutagenesis and Carcinogenesis: If not repaired by cellular DNA repair mechanisms, these adducts can lead to mispairing of DNA bases during replication, resulting in permanent mutations. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can initiate the process of carcinogenesis.

Toxicological Profile

Acute Toxicity

Skin and Eye Irritation and Sensitization

Based on available data, this compound is not classified as a skin or eye irritant.[6] However, it is classified as a skin sensitizer, meaning it may cause an allergic skin reaction upon repeated contact.[6]

Subchronic and Chronic Toxicity

No specific subchronic or chronic toxicity studies were identified for this compound. However, studies on other nitrosamines provide valuable insights. For instance, subchronic dietary exposure to N-Nitrosodiphenylamine in rats identified the urinary bladder as a target organ, causing hyperplasia and squamous metaplasia.[12] Chronic exposure to nitrosamines in animal models consistently demonstrates carcinogenic effects in various organs, including the liver, lung, kidney, and bladder, depending on the specific compound and route of exposure.[2][13][14]

Genotoxicity

This compound is expected to be genotoxic. The N-nitroso functional group is a well-established structural alert for mutagenicity. N-nitroso compounds are consistently found to be mutagenic in a variety of in vitro and in vivo assays, such as the bacterial reverse mutation assay (Ames test) and mammalian cell micronucleus tests, typically requiring metabolic activation (e.g., with a liver S9 fraction).[1][15][16] The mechanism involves the formation of DNA adducts as previously described.

Carcinogenicity

This compound is considered a probable human carcinogen. This classification is based on the extensive evidence of carcinogenicity for the N-nitroso class of compounds in numerous animal species.[2][3] The International Agency for Research on Cancer (IARC) has classified many nitrosamines, such as NDMA, as Group 2A (probably carcinogenic to humans). The carcinogenic risk is directly linked to their genotoxic mechanism of action.

Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of this compound is lacking. However, studies on other nitrosamines, such as NDMA, have reported adverse outcomes. These include reduced fetal body weight, increased fetal mortality, and skeletal anomalies in the offspring of exposed animals.[17][18] Some studies also suggest that paternal exposure can impact reproductive efficiency and embryonic development.[17] Transgenerational effects have also been observed in animal models.[19]

Ecotoxicity

This compound is classified as very toxic to aquatic life with long-lasting effects.[6] This necessitates careful handling and disposal to prevent environmental contamination.

Toxicological Assessment

Experimental Protocols

Protocol 1: In Vitro Bacterial Reverse Mutation Assay (Ames Test) - OECD TG 471

This assay is a standard initial screening test for genotoxic potential.

-

Objective: To determine if this compound can induce point mutations in strains of Salmonella typhimurium and Escherichia coli.

-

Methodology:

-

Strain Selection: Use a minimum of five tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 pKM101).

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from the liver of induced rodents, typically rats or hamsters). Hamster liver S9 is often more effective for nitrosamines.[15]

-

Dose Selection: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. The main experiment should include a minimum of five analysable concentrations.

-

Exposure:

-

Plate Incorporation Method: Add the tester strain, test compound solution, and S9 mix (if applicable) to molten top agar. Pour the mixture onto minimal glucose agar plates.

-

Pre-incubation Method: Incubate the tester strain, test compound, and S9 mix together before adding the top agar and pouring onto plates. This method can enhance the sensitivity for certain mutagens.

-

-

Incubation: Incubate the plates at 37 °C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate.

-

Data Analysis: A positive response is defined as a concentration-related increase in the number of revertant colonies over the solvent control, typically reaching at least a two-fold increase over the background.

-

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the standard analytical technique for the trace-level quantification of nitrosamine impurities.

-

Objective: To accurately quantify the concentration of this compound in a given matrix (e.g., pendimethalin technical material, formulated product).

-

Methodology:

-

Sample Preparation:

-

Accurately weigh the sample (e.g., 80 mg) into a centrifuge tube.

-

Add a suitable extraction solvent (e.g., methanol or a mixture of 1% formic acid in water).[20]

-

Spike with an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte, if available).

-

Vortex or sonicate to ensure complete extraction.

-

Centrifuge to pelletize solids.

-

Filter the supernatant through a 0.22 or 0.45 µm filter (e.g., PTFE) into an LC vial.

-

-

LC Separation:

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: Employ a gradient elution using water and methanol or acetonitrile, often with a modifier like formic acid to improve peak shape.

-

Flow Rate: Typical flow rates are between 0.2-0.5 mL/min.

-

-

MS/MS Detection:

-

Ionization Source: Use Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). APCI is often preferred for nitrosamines.

-

Analysis Mode: Operate in Positive Ion Mode.

-

MRM Transitions: Monitor at least two specific Multiple Reaction Monitoring (MRM) transitions for the analyte (one for quantification, one for confirmation) and the internal standard. This requires determining the precursor ion (M+H)+ and suitable product ions.

-

-

Quantification:

-

Generate a calibration curve using certified reference standards of this compound.

-

Calculate the concentration in the sample by comparing the analyte/internal standard peak area ratio to the calibration curve.

-

The method must be validated for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

-

-

Risk Assessment

The risk assessment for N-nitrosamine impurities follows the principles outlined in the ICH M7(R1) guideline for mutagenic impurities in pharmaceuticals, a framework often adapted for other regulated products.[3]

-

Hazard Identification: this compound is identified as a mutagenic carcinogen based on its chemical class.

-

Risk Characterization: For such compounds, a threshold of toxicological concern (TTC) approach is often used to define an acceptable intake (AI) or permitted daily exposure (PDE) limit. This limit represents a level of exposure associated with a negligible lifetime cancer risk (typically 1 in 100,000).

-

Derivation of Acceptable Intake (AI): The AI can be derived by linear extrapolation from the TD50 (the dose giving a 50% tumor incidence in animal carcinogenicity studies).[21] In the absence of specific data for this compound, a read-across approach from a suitable surrogate with robust data (e.g., NDMA, NDEA) can be used.[22] Regulatory agencies have established AIs for several common nitrosamines, such as 96 ng/day for NDMA and 26.5 ng/day for NDEA.[21][23]

-

Control Strategy: Manufacturers are required to perform risk assessments of their processes to identify potential sources of nitrosamine formation.[3] If a risk is identified, analytical testing must be performed. Levels of any detected nitrosamine impurity must be controlled below the established AI.

Conclusion

While direct toxicological data for this compound is limited, its structural classification as an N-nitroso compound provides a strong basis for its toxicological assessment. It is prudently considered to be a genotoxic and probable human carcinogen, acting through a mechanism of metabolic activation to a DNA-reactive intermediate. It may also pose a risk for skin sensitization and adverse reproductive and developmental effects. A robust toxicological assessment relies on sensitive analytical methods like LC-MS/MS for quantification and standardized genotoxicity assays for hazard characterization. The control of this compound in any product should be guided by a thorough risk assessment and the establishment of stringent acceptable intake limits to ensure human safety.

References

-

Cortés-Eslava, J., et al. (2025). Transgenerational Reproductive and Developmental Toxicity Induced by N-Nitrosodimethylamine and Its Metabolite Formaldehyde in Drosophila melanogaster. Journal of Applied Toxicology. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 50260, Nitroso-pendimethalin. Retrieved from PubChem. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for N-Nitrosodiphenylamine. U.S. Department of Health and Human Services. [Link]

-

Di Tella, S., et al. (2025). Combined Maternal and Paternal Low‐Dose N‐Nitrosodimethylamine Exposure: Maternal Alterations and Developmental Toxicity in Rats. Journal of Applied Toxicology. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Toxicological Profile for N-Nitrosodiphenylamine. NEPIN. [Link]

-

Ji, D., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]

-

Claessen, S. M. H., et al. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. Molecular and Cellular Toxicology. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1989). Toxicological Profile for N-Nitrosodimethylamine. U.S. Public Health Service. [Link]

-

National Toxicology Program (NTP). (n.d.). Developmental & Reproductive Toxicity. National Institute of Environmental Health Sciences. [Link]

-

You, X., et al. (2025). Quantitative genotoxicity assessment of N-nitrosodimethylamine in mice by error-corrected next-generation sequencing and DNA methylation quantification for toxicity threshold determination. Archives of Toxicology. [Link]

-

Semantic Scholar. (n.d.). Toxicological Profile for N-nitrosodimethylamine. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1989). Toxicological Profile for N-Nitrosodi-n-propylamine. [Link]

-

Cheméo. (n.d.). Chemical Properties of N-Nitrosodimethylamine (CAS 62-75-9). [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for N-Nitrosodimethylamine (NDMA) - Chapter 3. Retrieved from NCBI Bookshelf. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6124, N-Nitrosodimethylamine. Retrieved from PubChem. [Link]

-

Liu, Y., et al. (2025). Reproductive and developmental toxicology of nitrosamines. Environmental Toxicology and Pharmacology. [Link]

-

Charles River Laboratories. (n.d.). Sub-Chronic and Chronic Toxicity Studies. [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for N-Nitrosodimethylamine (NDMA) - Chapter 2. Retrieved from NCBI Bookshelf. [Link]

-

U.S. Environmental Protection Agency. (2007). Provisional Peer Reviewed Toxicity Values for N-Nitrosodimethylamine. [Link]

-

Science.gov. (n.d.). subchronic toxicity studies: Topics. [Link]

-

ResearchGate. (n.d.). Quantitative genotoxicity assessment of N-nitrosodimethylamine in mice by error-corrected next-generation sequencing and DNA methylation quantification for toxicity threshold determination. [Link]

-

Semantic Scholar. (n.d.). Genotoxicology of N-Nitroso Compounds. [Link]

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS N-NITROSO PENDIMETHALIN IMPURITY 1. [Link]

-

Johnson, G. E., et al. (2025). Risk (Re)assessment of N-Methyl-N-nitrosophenethylamine for use in computing risk levels of N-Nitrosamine drug substance related impurities. Regulatory Toxicology and Pharmacology. [Link]

-

Valte, K., & Kumar, N. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Galande, A., Pazhayattil, A., & Sharma, S. (2021). A Checklist For Risk Assessment Of Nitrosamine Impurities In Oral Solid Dose Drugs. Pharmaceutical Online. [Link]

-

ResearchGate. (n.d.). Permitted daily exposure limits for noteworthy N‐nitrosamines. [Link]

-

Brown, S. A., et al. (2024). Risk characterization of N-nitrosodimethylamine in pharmaceuticals. Food and Chemical Toxicology. [Link]

-

Al-Rimawi, F., et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of AOAC International. [Link]

-

European Medicines Agency (EMA). (n.d.). Appendix 1: Acceptable intakes established for N-nitrosamines. [Link]

-

ResearchGate. (n.d.). Experimental study on acute toxic effects of N-Nitrosodiethylamine in rats. [Link]

-

U.S. Food and Drug Administration (FDA). (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. [Link]

-

Sörgel, F., et al. (2018). NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Dodd, D. E., et al. (2012). Subchronic urinary bladder toxicity evaluation of N-Nitrosodiphenylamine in Fischer 344 rats. International Journal of Toxicology. [Link]

-

Nanolab. (n.d.). Toxicology Studies: Acute, Chronic and Subchronic Toxicity. [Link]

-

Beyond Pesticides. (n.d.). Pendimethalin ChemicalWatch Factsheet. [Link]

Sources

- 1. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. A Checklist For Risk Assessment Of Nitrosamine Impurities In Oral Solid Dose Drugs [outsourcedpharma.com]

- 4. Nitroso-pendimethalin | C13H18N4O5 | CID 50260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pendimethalin-N-Nitroso | LGC Standards [lgcstandards.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for N-Nitrosodimethylamine (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. [PDF] Genotoxicology of N-Nitroso Compounds | Semantic Scholar [semanticscholar.org]

- 11. HEALTH EFFECTS - Toxicological Profile for N-Nitrosodimethylamine (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Subchronic urinary bladder toxicity evaluation of N-Nitrosodiphenylamine in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 15. hesiglobal.org [hesiglobal.org]

- 16. researchgate.net [researchgate.net]

- 17. Combined Maternal and Paternal Low‐Dose N‐Nitrosodimethylamine Exposure: Maternal Alterations and Developmental Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Transgenerational Reproductive and Developmental Toxicity Induced by N-Nitrosodimethylamine and Its Metabolite Formaldehyde in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. fa7t2bwvxb1.b-cdn.net [fa7t2bwvxb1.b-cdn.net]

- 21. researchgate.net [researchgate.net]

- 22. ema.europa.eu [ema.europa.eu]

- 23. Risk characterization of N-nitrosodimethylamine in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectral Analysis of N-Nitrosopendimethalin

Preamble: The Analytical Imperative for N-Nitrosopendimethalin

In the landscape of pharmaceutical and agricultural chemical development, the control of impurities is not merely a regulatory hurdle; it is a fundamental pillar of product safety and efficacy. Among the most critical classes of impurities are the N-nitrosamines, designated as a "cohort of concern" by the International Council for Harmonisation (ICH) due to their classification as probable or possible human carcinogens.[1] this compound, an N-nitroso derivative of the widely-used herbicide Pendimethalin, represents a potential process impurity or degradant that demands rigorous analytical characterization.[2]

This technical guide moves beyond rote procedural descriptions. It is designed to provide researchers, quality control analysts, and drug development professionals with the scientific rationale and practical insights required to perform a comprehensive spectral analysis of this compound. We will explore the core spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy—not as isolated measurements, but as complementary tools that, when used in concert, provide an unassailable confirmation of structure and identity. The causality behind methodological choices is emphasized, ensuring that the described protocols are not just followed, but understood.

Molecular Structure and Spectroscopic Overview

A thorough analysis begins with a clear understanding of the target molecule. This compound, with the chemical formula C₁₃H₁₈N₄O₅, possesses a distinct combination of functional groups that give rise to a unique spectral fingerprint.[3][4]

-

N-Nitroso Group (>N-N=O): This is the defining feature and the primary chromophore of concern. Its presence is key to both the molecule's toxicological properties and its spectral behavior.

-

Dinitro Aromatic Ring: The 2,6-dinitro-3,4-dimethylphenyl moiety is highly electron-withdrawing and significantly influences the electronic environment of the entire molecule, impacting NMR chemical shifts and providing strong IR absorption bands.

-

Alkyl Substituent (pentan-3-yl): This saturated alkyl group provides characteristic signals in both NMR and IR spectra, aiding in the complete structural elucidation.

Sources

An In-depth Technical Guide to N-Nitrosopendimethalin (CAS Number 68897-50-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosopendimethalin, with the CAS number 68897-50-7, is an N-nitroso derivative of the widely used dinitroaniline herbicide, pendimethalin.[1][2] As a member of the N-nitrosamine class of compounds, it is of significant interest to the scientific and regulatory communities due to the classification of many nitrosamines as probable human carcinogens.[3][4][5] This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, toxicological profile, and analytical methodologies for its detection and quantification.